Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
150614-87-2
VCID:
VC21098685
InChI:
InChI=1S/C10H15ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1
SMILES:
CC1(C2CCC(C1C2)C(=O)Cl)C
Molecular Formula:
C10H15ClO
Molecular Weight:
186.68 g/mol
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)
CAS No.: 150614-87-2
Cat. No.: VC21098685
Molecular Formula: C10H15ClO
Molecular Weight: 186.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150614-87-2 |
|---|---|
| Molecular Formula | C10H15ClO |
| Molecular Weight | 186.68 g/mol |
| IUPAC Name | (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbonyl chloride |
| Standard InChI | InChI=1S/C10H15ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |
| Standard InChI Key | PQZOLRCDKLTKIU-RNJXMRFFSA-N |
| Isomeric SMILES | CC1([C@H]2CC[C@H]([C@@H]1C2)C(=O)Cl)C |
| SMILES | CC1(C2CCC(C1C2)C(=O)Cl)C |
| Canonical SMILES | CC1(C2CCC(C1C2)C(=O)Cl)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator